a-Helical Corticotropin Releasing Factor (12-41)

ACTH inhibition pituitary cells in vitro pharmacology

CRF antagonist studies frequently suffer from irreproducible results when researchers treat α-helical CRF variants as interchangeable. α-Helical CRF (12-41) is a distinct 30-amino-acid, N-terminally truncated analogue with a unique pharmacological profile that differs markedly from α-helical CRF(9-41) and D-Phe CRF(12-41). • Suppresses CRF-stimulated ACTH secretion at 0.3 nM in perifused pituitary cells • Blocks stress-induced vocalizations in vivo at 15-150 μg/animal s.c. • Serves as a foundational reference for HPA axis research and CRF modulator screening. Supplied as lyophilized powder, ≥98% pure by HPLC, with batch-specific CoA. Global shipping with full customs documentation for research-use-only import.

Molecular Formula C154H252F3N43O49S2
Molecular Weight 3611.0 g/mol
Cat. No. B599720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Helical Corticotropin Releasing Factor (12-41)
Molecular FormulaC154H252F3N43O49S2
Molecular Weight3611.0 g/mol
Structural Identifiers
InChIInChI=1S/C152H251N43O47S2.C2HF3O2/c1-72(2)60-102(145(237)195-110(69-113(157)198)150(242)177-90(34-29-57-165-152(161)162)134(226)189-106(64-76(9)10)146(238)193-107(65-77(11)12)147(239)192-105(63-75(7)8)144(236)183-98(42-51-119(209)210)138(230)180-93(37-46-114(199)200)129(221)167-79(15)121(158)213)187-126(218)81(17)168-122(214)80(16)169-130(222)91(35-44-111(155)196)178-136(228)95(39-48-116(203)204)174-125(217)84(20)171-131(223)94(38-47-115(201)202)181-135(227)92(36-45-112(156)197)179-137(229)96(40-49-117(205)206)175-124(216)83(19)170-128(220)88(32-26-27-55-153)173-123(215)82(18)172-132(224)100(53-58-243-21)185-140(232)99(43-52-120(211)212)184-143(235)103(61-73(3)4)190-141(233)101(54-59-244-22)186-139(231)97(41-50-118(207)208)182-133(225)89(33-28-56-164-151(159)160)176-142(234)104(62-74(5)6)191-148(240)108(66-78(13)14)194-149(241)109(68-86-70-163-71-166-86)188-127(219)87(154)67-85-30-24-23-25-31-85;3-2(4,5)1(6)7/h23-25,30-31,70-84,87-110H,26-29,32-69,153-154H2,1-22H3,(H2,155,196)(H2,156,197)(H2,157,198)(H2,158,213)(H,163,166)(H,167,221)(H,168,214)(H,169,222)(H,170,220)(H,171,223)(H,172,224)(H,173,215)(H,174,217)(H,175,216)(H,176,234)(H,177,242)(H,178,228)(H,179,229)(H,180,230)(H,181,227)(H,182,225)(H,183,236)(H,184,235)(H,185,232)(H,186,231)(H,187,218)(H,188,219)(H,189,226)(H,190,233)(H,191,240)(H,192,239)(H,193,238)(H,194,241)(H,195,237)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,164)(H4,161,162,165);(H,6,7)/t79-,80-,81-,82-,83-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-;/m0./s1
InChIKeyVIVMEIHCWPNWJW-QFQWUVTISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Helical CRF (12-41) Overview


α-Helical Corticotropin Releasing Factor (12-41) is a 30-amino-acid, α-helical analogue of corticotropin-releasing factor (CRF) . It functions as a competitive antagonist at CRF receptors, suppressing the stimulatory effect of CRF on adrenocorticotrophic hormone (ACTH) secretion . This peptide is a core tool in the CRF antagonist class, which includes analogs like α-helical CRF(9-41) and D-Phe CRF(12-41), and serves as a foundational reference compound for studying stress-related physiology and behavior [1].

1
CRF receptor pathway inhibition studies
2
Stress-related neuroendocrine and behavioral research
3
Competitive antagonist reference for CRF ligand screening

α-Helical CRF (12-41) Differentiation


CRF antagonists are a structurally diverse class where minor sequence variations produce substantial differences in receptor affinity, functional selectivity, and in vivo efficacy [1]. The data demonstrate that α-helical CRF(9-41) and D-Phe CRF(12-41) exhibit distinct pharmacological profiles: for example, D-Phe CRF(12-41) is approximately 18 times more potent than α-helical CRF(9-41) in some assays and shows a different behavioral selectivity, blocking hypophagia but not motor activation [2][3]. α-Helical CRF (12-41) is a distinct, 30-amino-acid N-terminally truncated variant. Assuming functional equivalence between these antagonists without considering the specific sequence and resulting potency profile risks experimental failure and irreproducible results.

Sequence Minor sequence variations among CRF antagonists alter receptor affinity and functional selectivity.
Behavior D-Phe CRF(12-41) shows divergent behavioral selectivity compared to α-helical CRF(9-41), limiting direct substitution.
Potency Assuming functional equivalence with α-helical CRF(9-41) or D-Phe CRF(12-41) may lead to irreproducible results.

α-Helical CRF (12-41) Evidence


ACTH Inhibition in Pituitary Cells

α-Helical CRF (12-41) demonstrates functional CRF antagonism by suppressing CRH-induced ACTH secretion in perifused equine anterior pituitary cells [1]. While no direct comparator was tested in the same study, this establishes the compound's baseline inhibitory activity. In the same assay format, α-helical CRF(9-41) and d-Phe CRF(12-41) inhibit cAMP with comparable IC50 values, providing a class-level benchmark for this functional readout .

ACTH Inhibition
Supporting evidence
0.3 nM inhibitory effect on ACTH release; 0.5–5 μM suppresses CRH-induced secretion
Functional CRF antagonism in pituitary cell assay context
Class-level IC50 comparators available for cAMP, not direct ACTH data
ACTH inhibition pituitary cells in vitro pharmacology

Stress-Induced Vocalization Response

α-Helical CRF (12-41) alters stress-related behavior in vivo. In a model of isolation-induced distress in guinea pig pups, subcutaneous administration of 15-150 μg/animal suppressed active behavioral response characteristics [1]. This behavioral effect aligns with the known anxiolytic-like actions of other peptide CRF antagonists, such as α-helical CRF(9-41) and D-Phe CRF(12-41), which also attenuate stress-induced anxiety-like behavior in rodent models [2]. However, direct, dose-matched comparisons are lacking.

Stress Vocalization
Class-level inference
15–150 μg/animal (s.c.) suppressed isolation-induced vocalization in guinea pig pups
Supports central activity in stress-related behavior model
Direct dose-matched comparisons with other CRF antagonists lacking
stress behavior guinea pig isolation-induced vocalization

CRF1 Binding Affinity

A direct binding affinity (Ki) for α-Helical CRF (12-41) at the CRF1 receptor has not been reported in the reviewed literature. However, the closely related analog α-helical CRF(9-41) exhibits a Ki of 10.3 nM at the CRF1 receptor, and the more potent analog D-Phe CRF(12-41) has a Ki of 15.5 nM [1]. This suggests that α-Helical CRF (12-41) likely falls within a similar affinity range, though the precise value and its implications for receptor selectivity remain unquantified. This represents a critical gap in the compound's characterization.

CRF1 Binding Affinity
Data to verify
Ki not reported for α-Helical CRF (12-41); analogs show Ki 10.3–15.5 nM
Direct binding data required for potency ranking
Affinity assumptions based on class-level inference may not reflect actual selectivity
receptor binding CRF1 affinity comparison

α-Helical CRF (12-41) Applications


In Vitro ACTH Secretion Assays

α-Helical CRF (12-41) is suitable for in vitro studies investigating CRF-mediated ACTH release from pituitary cells. Evidence supports its use at low nanomolar concentrations (0.3 nM) in perifusion systems to inhibit stimulated ACTH secretion [1]. This application is relevant for researchers studying the hypothalamic-pituitary-adrenal (HPA) axis and screening for modulators of neuroendocrine function.

Stress and Anxiety Behavioral Models

The compound can be employed in in vivo behavioral studies to probe the role of central CRF systems in stress responses. It has demonstrated efficacy in an isolation-induced vocalization model in guinea pig pups at doses of 15-150 μg/animal (s.c.) [1]. This suggests its utility for exploring the neurobiology of anxiety and stress-related behaviors, particularly in developmental models.

Reference for CRF Ligand Screening

Given its established role as a peptide CRF antagonist, α-Helical CRF (12-41) can serve as a reference compound in the development and characterization of new CRF receptor modulators. Its activity profile, while not fully quantified against all modern standards, provides a historical benchmark for functional antagonism in both in vitro and in vivo systems [2].

Application
Selection Property
Validation Focus
ACTH secretion assays in pituitary cells
Functional CRF antagonism
Confirm inhibition of stimulated ACTH release
Stress-related behavioral models
Central CRF pathway modulation
Validate dose-response in behavioral endpoint
Reference for CRF ligand screening
Class-level functional antagonism
Compare potency and selectivity with other antagonists

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